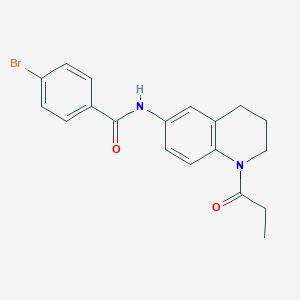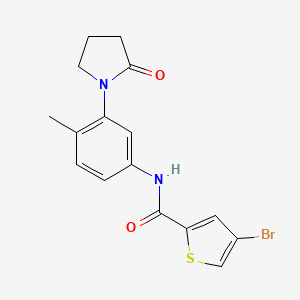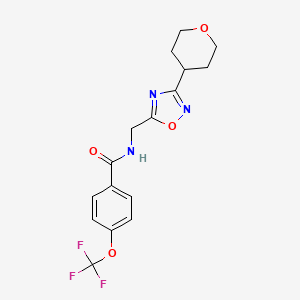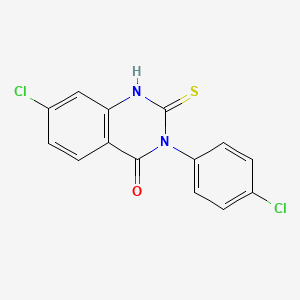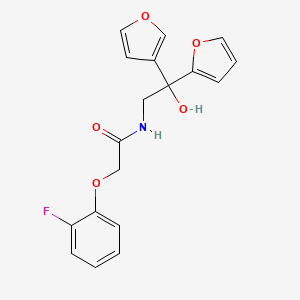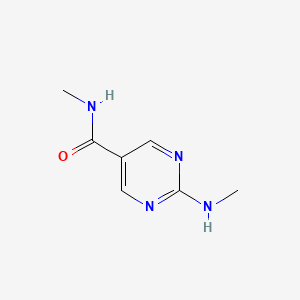
N-MEthyl-2-(methylamino)pyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-MEthyl-2-(methylamino)pyrimidine-5-carboxamide” is a derivative of pyrimidine . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
The molecular structure of “N-MEthyl-2-(methylamino)pyrimidine-5-carboxamide” is characterized by a pyrimidine ring with a methylamino group at the 2nd position and a carboxamide group at the 5th position . The exact molecular structure analysis was not found in the retrieved papers.
Aplicaciones Científicas De Investigación
NNMT Inhibitors for Treating Diabetes
A study highlights novel pyrimidine-5-carboxamide compounds as inhibitors of Nicotinamide N-methyltransferase (NNMT), an enzyme linked to metabolic disorders like type 2 diabetes mellitus (T2DM). These NNMT inhibitors are proposed for treating diabetes, metabolic syndrome, and chronic kidney disease. The research underscores the therapeutic potential of these compounds in ameliorating conditions associated with insulin resistance and obesity, offering a new avenue for metabolic disorder treatments (Sabnis, 2021).
NF-kB and AP-1 Gene Expression Inhibitors
Another study explores the structure-activity relationship of N-[3,5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide derivatives as inhibitors of NF-kB and AP-1 transcription factors. These findings could be significant for developing new therapeutic agents with improved oral bioavailability that target gene expression mediated by these transcription factors (Palanki et al., 2000).
DNA Binding and Gene Expression Regulation
Research into the design of peptides that bind in the minor groove of DNA highlights the potential of pyrimidine carboxamide analogs for regulating gene expression. These synthetic analogs, such as pyridine-2-carboxamide-netropsin, demonstrate specific DNA binding capabilities, which could be leveraged in therapeutic applications to control gene activity (Wade et al., 1992).
Small Molecule DNA Ligands
Further research introduces small molecules that target specific DNA sequences to control gene expression, with synthetic polyamides containing N-methylimidazole and N-methylpyrrole amino acids showing comparable affinity and specificity for DNA to DNA-binding proteins. This research suggests the potential of these compounds to inhibit specific genes, which could have therapeutic implications in treating various diseases (Gottesfeld et al., 1997).
Metabolism and Disposition of HIV Integrase Inhibitors
A study on the metabolism and disposition of HIV integrase inhibitors using 19F-NMR spectroscopy provides insights into the pharmacokinetics of compounds with a pyrimidine-3-carboxamide moiety. Understanding the metabolic pathways and excretion of these compounds can inform the development of more effective antiretroviral therapies (Monteagudo et al., 2007).
Safety And Hazards
Direcciones Futuras
The future directions for “N-MEthyl-2-(methylamino)pyrimidine-5-carboxamide” could involve further studies to elucidate its synthesis methods, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to confirm its safety and potential therapeutic effects, as well as to explore its possible applications in the treatment of various diseases .
Propiedades
IUPAC Name |
N-methyl-2-(methylamino)pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c1-8-6(12)5-3-10-7(9-2)11-4-5/h3-4H,1-2H3,(H,8,12)(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGJRGREJNRFKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C=N1)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-MEthyl-2-(methylamino)pyrimidine-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

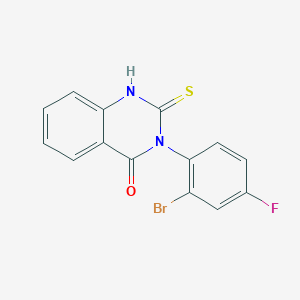
![[(E)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-(trifluoromethyl)benzoate](/img/structure/B2837711.png)
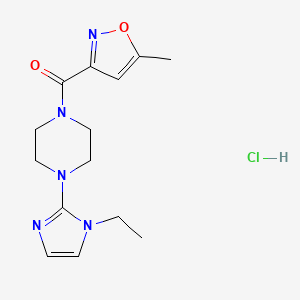
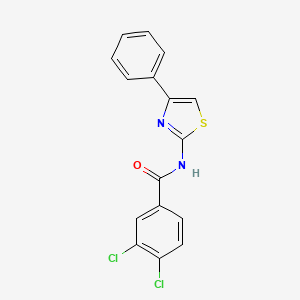
![2-(4-oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2837716.png)
![5-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2837717.png)
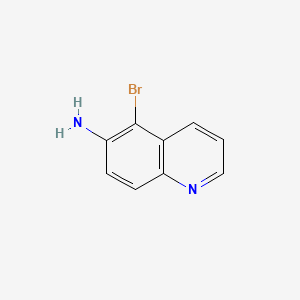
![8-benzoyl-6-[(3-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2837719.png)
![4-benzoyl-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2837722.png)
